Praeruptorin A
Overview
Description
Praeruptorin A is a pyranocoumarin compound found in the dried root of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeruptorin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Peucedanum praeruptorum Dunn using organic solvents. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction and purification processes. The roots of Peucedanum praeruptorum Dunn are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield hydrogenated compounds .
Scientific Research Applications
Mechanism of Action
Praeruptorin A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Inhibits cell proliferation, migration, and invasion by suppressing the expression of matrix metalloproteinase-2 (MMP-2) and activating the ERK1/2 signaling pathway.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Cardiovascular Protective Activity: Acts as a calcium channel blocker, reducing calcium influx and protecting cardiac cells from ischemia-reperfusion injury.
Comparison with Similar Compounds
Praeruptorin A is often compared with other pyranocoumarins such as Praeruptorin B and Praeruptorin E. While all these compounds share similar core structures, this compound is unique in its specific pharmacological activities and potency:
Praeruptorin B: Exhibits higher potency in inhibiting nitric oxide production and has stronger anti-inflammatory effects.
Praeruptorin E: Known for its anti-cancer properties, particularly in inhibiting the migration and invasion of cancer cells.
Similar Compounds
- Praeruptorin B
- Praeruptorin E
- Peucedanocoumarin I
- Peucedanocoumarin II
Properties
IUPAC Name |
[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBRZDOJDLKOT-NXIDYTHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653395 | |
Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-25-7, 73069-27-9 | |
Record name | (+-)-Praeruptorin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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